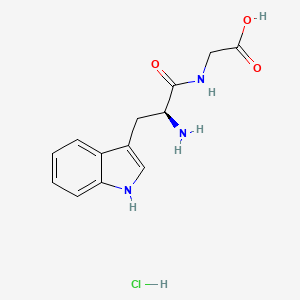

Trp-gly hydrochloride

Description

BenchChem offers high-quality Trp-gly hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trp-gly hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H16ClN3O3 |

|---|---|

Molecular Weight |

297.74 g/mol |

IUPAC Name |

2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetic acid;hydrochloride |

InChI |

InChI=1S/C13H15N3O3.ClH/c14-10(13(19)16-7-12(17)18)5-8-6-15-11-4-2-1-3-9(8)11;/h1-4,6,10,15H,5,7,14H2,(H,16,19)(H,17,18);1H/t10-;/m0./s1 |

InChI Key |

ZXDBRRXRSQTQCU-PPHPATTJSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)O)N.Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)O)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Trp-gly hydrochloride CAS number 7360-09-0

Technical Whitepaper: Trp-Gly Hydrochloride (CAS 7360-09-0) Physicochemical Properties, Synthesis, and Bioanalytical Applications

Executive Summary

Trp-Gly hydrochloride (L-Tryptophylglycine hydrochloride), identified by CAS 7360-09-0, is a synthetic dipeptide salt comprising the essential amino acid L-tryptophan and the achiral amino acid glycine. While structurally simple, this compound serves as a critical reference standard in peptide transport kinetics (PEPT1/PEPT2), a model substrate for investigating enzymatic hydrolysis stability, and a precursor in the synthesis of complex bioactive analogs.

This technical guide provides a comprehensive analysis of Trp-Gly hydrochloride, moving beyond basic identifiers to explore its synthesis logic, stability profiles, and utility in drug development workflows. It is designed for researchers requiring rigorous, self-validating protocols for handling and analyzing tryptophan-containing peptides.

Chemical Identity & Structural Analysis

Trp-Gly hydrochloride exists as a hygroscopic white to off-white crystalline powder. Its physicochemical behavior is dominated by the indole side chain of tryptophan (hydrophobic, UV-active, oxidation-prone) and the ionic nature of the N-terminal hydrochloride salt.

Table 1: Chemical Specifications

| Property | Specification |

| Chemical Name | L-Tryptophylglycine hydrochloride |

| CAS Number | 7360-09-0 |

| Molecular Formula | |

| Molecular Weight | 297.74 g/mol (Salt); 261.28 g/mol (Free Base) |

| Sequence | H-Trp-Gly-OH |

| Solubility | Soluble in water (>50 mg/mL), Methanol; Insoluble in non-polar organics |

| pKa Values | ~3.4 (C-term carboxyl), ~7.5 (N-term amino) |

| UV Absorption | |

| Hygroscopicity | High (Requires desiccated storage) |

Structural Considerations

The hydrochloride salt form significantly enhances aqueous solubility compared to the zwitterionic free base. However, the presence of the indole ring renders the peptide susceptible to photo-oxidation and acid-catalyzed degradation (e.g., dimerization) if stored improperly.

Synthesis & Production Logic

The production of high-purity Trp-Gly HCl typically follows solution-phase peptide synthesis (SPPS) logic to ensure scalability and cost-effectiveness, avoiding the resin-cleavage artifacts associated with solid-phase methods for such short chains.

Synthesis Workflow (Solution Phase)

The following diagram outlines the critical path for synthesizing Trp-Gly HCl, highlighting the protection-deprotection strategy essential for preventing racemization of the L-Tryptophan moiety.

Figure 1: Step-wise solution-phase synthesis of Trp-Gly Hydrochloride. The use of Boc-chemistry is preferred to avoid the harsh HF cleavage required in some Fmoc protocols, preserving the indole ring.

Bioanalytical Applications

Peptide Transport Studies (PEPT1/PEPT2)

Trp-Gly is a classical substrate for the proton-coupled oligopeptide transporters PEPT1 (intestinal) and PEPT2 (renal/neuronal). Its high affinity allows it to serve as a competitive inhibitor to map the transport kinetics of peptidomimetic drugs (e.g.,

-

Mechanism: Trp-Gly is co-transported with

ions across the apical membrane. -

Detection: The intrinsic fluorescence of the Tryptophan moiety (Ex: 280 nm, Em: 350 nm) allows for label-free quantification in transport assays, offering an advantage over non-aromatic dipeptides like Gly-Gly.

Enzymatic Stability & Proteolysis

The dipeptide is used to assay the activity of cytosolic peptidases. Upon cellular entry, Trp-Gly is rapidly hydrolyzed into free L-Tryptophan and Glycine.

-

Significance: Free L-Tryptophan is the precursor for serotonin (5-HT) and melatonin. Therefore, Trp-Gly effectively acts as a "delivery vehicle" for Tryptophan, potentially bypassing the rate-limiting amino acid transporters by utilizing the high-capacity peptide transport system.

Figure 2: Biological fate of Trp-Gly. The dipeptide utilizes active transport to enter the cell before rapid enzymatic degradation.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Rationale: Tryptophan residues are sensitive to oxidation (forming N-formylkynurenine) and photo-degradation. Proper solubilization is critical for assay reproducibility.

-

Weighing: Weigh the Trp-Gly HCl powder in a low-humidity environment.

-

Solvent: Use degassed, ultrapure water (Type I) or 10 mM HCl.

-

Note: Dissolving in neutral phosphate buffer may cause slow oxidation over time. Acidic pH (< 4.0) stabilizes the indole ring.

-

-

Concentration: Prepare a 10 mM stock solution.

-

Storage: Aliquot into amber microcentrifuge tubes (to block UV light). Flash freeze in liquid nitrogen and store at -20°C or -80°C.

-

Shelf Life: 3 months at -20°C. Avoid repeated freeze-thaw cycles.

-

Protocol B: Enzymatic Hydrolysis Assay (In Vitro)

Rationale: To determine the half-life of Trp-Gly in the presence of biological fluids (e.g., plasma or cell lysate).

-

Incubation: Mix Trp-Gly (final conc. 100 µM) with cell lysate (e.g., Caco-2 homogenate) in PBS (pH 7.4) at 37°C.[1]

-

Sampling: At time points

min, remove 50 µL aliquots. -

Quenching: Immediately add 50 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins and stop enzyme activity.

-

Analysis: Centrifuge (10,000 x g, 5 min). Inject supernatant into HPLC-UV (280 nm).

-

Validation: Monitor the disappearance of the Trp-Gly peak and the appearance of the L-Trp peak.

-

Analytical Methodology (HPLC-UV/MS)

For quality control and experimental verification, the following chromatographic conditions are recommended.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 3-5 µm) |

| Mobile Phase A | Water + 0.1% TFA (Trifluoroacetic acid) |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | 5% B to 60% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm (Trp absorption) |

| Retention Time | Trp-Gly typically elutes after Glycine but before free Tryptophan due to the polarity of the peptide bond relative to the free amino acid. |

References

-

PubChem. (2025).[2][3][4] L-Tryptophanylglycine (CID 97054) - Chemical and Physical Properties.[2] National Library of Medicine. Available at: [Link]

- Brandsch, M., et al. (2008). Transport of amino acids, peptides, and their derivatives. In: Drug Transporters: Molecular Characterization and Role in Drug Disposition. Wiley-Interscience.

- Vig, B.S., et al. (2006). Human PEPT1 pharmacophore discovery using 3D-QSAR and molecular modeling.Journal of Medicinal Chemistry, 49(12), 3636-3644.

-

Grimm, M., et al. (2011). Cluster formation of the dipeptide Trp-Gly in the gas phase.[5]Journal of Mass Spectrometry, 46(12).

Sources

- 1. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-Tryptophanylglycine | C13H15N3O3 | CID 97054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Gly-Trp-Gly | C15H18N4O4 | CID 7009647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. glycyl-L-tryptophan | C13H15N3O3 | CID 92181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Solvation Dynamics and Solubility Profiling of Tryptophyl-Glycine (Trp-Gly) Hydrochloride in Aqueous vs. Organic Solvents

Executive Summary

Understanding the solubility thermodynamics of short, hydrophobic-containing peptides is a critical bottleneck in drug development and biochemical assay design. This whitepaper provides an in-depth mechanistic analysis of the solvation behaviors of Tryptophyl-glycine hydrochloride (Trp-Gly·HCl) in water (polar protic) versus Dimethyl Sulfoxide (polar aprotic). By examining the causality behind solvent interactions, we establish self-validating protocols for solubility quantification and provide field-proven insights to prevent assay-ruining precipitation events.

Chemical Anatomy and Solid-State Thermodynamics

Tryptophyl-glycine (Trp-Gly) is a dipeptide characterized by the bulky, aromatic, and highly hydrophobic indole ring of tryptophan, coupled with the achiral, flexible backbone of glycine[1]. In its natural zwitterionic free-base form, the solid-state lattice energy is highly stabilized by intermolecular ionic interactions between the

Converting Trp-Gly into its hydrochloride salt (Trp-Gly·HCl) fundamentally alters its thermodynamic profile. The introduction of the chloride counterion (

Mechanistic Solvation: Water vs. DMSO

The choice between water and Dimethyl Sulfoxide (DMSO) dictates two entirely distinct solvation pathways, governed by the dielectric constant (

Aqueous Solvation (Polar Protic)

In water (

DMSO Solvation (Polar Aprotic)

DMSO (

Fig 1: Thermodynamic pathways of Trp-Gly·HCl solvation and precipitation risks during dilution.

The "Crash-Out" Phenomenon: Causality of Buffer Precipitation

A pervasive challenge in drug development is the precipitation of peptides when transitioning from a concentrated DMSO stock to an aqueous assay buffer[3]. This "crash-out" is not a random anomaly; it is a predictable thermodynamic event driven by solvent displacement and pH shifts.

When the Trp-Gly·HCl DMSO solution is introduced to an aqueous buffer, water rapidly outcompetes DMSO for hydrogen-bonding sites. If the assay buffer neutralizes the protonated amine (bringing the environment near the peptide's isoelectric point, pI ~5.5), the peptide loses its net charge. Without the repulsive electrostatic forces and the hydration sphere provided by the protonated state, the hydrophobic indole rings rapidly associate via

Field-Proven Insight: To prevent this cascade, always ensure the final aqueous buffer maintains a pH at least 1.5 units away from the pI, or pre-dilute the DMSO stock in a stepwise solvent gradient to prevent localized dielectric shocks.

Quantitative Solvation Data Summary

| Parameter | Aqueous System (H₂O) | Organic System (DMSO) |

| Solvent Classification | Polar Protic ( | Polar Aprotic ( |

| Observed Solubility Limit | ||

| Primary Solvation Driver | Ion-dipole interactions (Termini) | Hydrogen-bond acceptance (Backbone) |

| Counterion ( | Fully hydrated | Poorly solvated / Ion-paired |

| Indole Ring Interaction | Hydrophobic hydration (Entropic penalty) | Dispersion forces (Enthalpically favorable) |

| Precipitation Risk Factor | pH shift toward isoelectric point (pI ~5.5) | Rapid aqueous dilution (Solvent displacement) |

Self-Validating Experimental Protocol: Isothermal Saturation

To accurately determine the absolute solubility of Trp-Gly·HCl without kinetic bias, a self-validating isothermal saturation workflow must be employed.

Fig 2: Self-validating isothermal saturation workflow for precise peptide solubility quantification.

Step-by-Step Methodology:

-

Solid Addition : Add an excess of Trp-Gly·HCl powder (e.g., 200 mg) to a 2 mL low-bind Eppendorf tube.

-

Causality: Utilizing an excess of solid ensures the solution reaches absolute thermodynamic saturation rather than merely measuring kinetic dissolution rates.

-

-

Solvent Introduction : Add 1.0 mL of the target solvent (HPLC-grade Water or anhydrous DMSO).

-

Isothermal Equilibration : Incubate the suspension in a thermomixer at 25.0 °C ± 0.1 °C, shaking at 500 rpm for 24 hours.

-

Causality: Solubility is exponentially dependent on temperature. Strict isothermal conditions prevent micro-fluctuations from artificially inflating or deflating the saturation point.

-

-

Equilibrium Validation (Self-Validation Step) : Extract a 10 µL aliquot at 24 hours and a second aliquot at 48 hours. If the calculated concentration varies by less than 2%, thermodynamic equilibrium is definitively confirmed.

-

Phase Separation : Centrifuge the sample at 15,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Causality: Centrifugation pellets macro-aggregates, while the 0.22 µm filter removes sub-visible microcrystals that would otherwise cause light scattering and false-positive concentration spikes during UV detection.

-

-

HPLC-UV Quantification : Dilute the filtrate into the linear dynamic range of a pre-established standard curve and analyze via HPLC-UV at

nm.-

Causality: Monitoring at 280 nm specifically targets the aromatic

transition of the tryptophan indole ring, isolating the peptide's signal from background solvent noise or aliphatic backbone interference.

-

References

-

Sequence-dependent dipeptide solubility in ethanol-water and DMSO-water solutions Source: ResearchGate URL:[Link]

-

L-Tryptophanylglycine | C13H15N3O3 | CID 97054 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Sources

L-Trp-Gly-OH HCl: Structural Dynamics, Oxidation Mechanisms, and Salt-Form Stability

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The dipeptide L-Tryptophylglycine hydrochloride (L-Trp-Gly-OH HCl) serves as a critical intermediate in peptide synthesis and a foundational model for studying the degradation kinetics of tryptophan-containing therapeutics. While the glycine moiety provides a sterically unhindered backbone, the electron-rich indole ring of tryptophan presents significant stability challenges, primarily due to its high susceptibility to oxidative degradation [1].

This guide synthesizes field-proven insights into the structural vulnerabilities of L-Trp-Gly-OH, details the causality behind its degradation pathways, and provides self-validating protocols for salt exchange and stability testing. By transitioning from the ubiquitous trifluoroacetate (TFA) salt to the more stable hydrochloride (HCl) form, researchers can significantly mitigate artifactual assay interference and enhance long-term shelf life [2].

Structural Chemistry & The Indole Vulnerability

L-Trp-Gly-OH HCl consists of an N-terminal L-tryptophan linked via a peptide bond to a C-terminal glycine. The physicochemical behavior of this molecule is entirely dominated by the indole side chain .

The indole ring possesses a high Highest Occupied Molecular Orbital (HOMO) energy, making the pyrrole moiety a prime target for electrophilic attack by Reactive Oxygen Species (ROS) such as singlet oxygen (

The Critical Role of the Hydrochloride Counterion

Peptides synthesized via Solid-Phase Peptide Synthesis (SPPS) are typically cleaved using trifluoroacetic acid, resulting in a TFA salt [3]. However, TFA salts are highly hygroscopic, leading to "fluffy" lyophilized cakes that absorb ambient moisture and accelerate hydrolytic degradation. Furthermore, residual TFA can induce cytotoxicity in downstream biological assays and alter the peptide's secondary structure [4].

Converting L-Trp-Gly-OH to an HCl salt provides three distinct advantages:

-

Crystalline Stability: The chloride ion is less bulky than TFA, allowing the formation of a tighter, less hygroscopic crystal lattice that limits oxygen diffusion.

-

Solubility: HCl salts typically demonstrate superior aqueous solubility, preventing aggregation during formulation [2].

-

Oxidation Resistance: The low pH microenvironment provided by the HCl counterion protonates the N-terminal amine, reducing its nucleophilicity and stabilizing the molecule against certain oxidative impurities.

Mechanisms of Oxidative Degradation

When L-Trp-Gly-OH HCl is exposed to oxidative stress, the reaction does not yield a single product but rather a complex cascade of intermediates. The primary mechanism involves the formation of a tryptophan hydroperoxide intermediate, which rapidly rearranges to cleave the pyrrole ring [1].

The most abundant degradation products are N-formylkynurenine (NFK) and Oxindolylalanine (Oia) , followed by the deformylation of NFK into Kynurenine (Kyn) [5].

Figure 1: Mechanistic pathway of L-Trp-Gly-OH oxidation by reactive oxygen species.

Quantitative Data Summaries

To establish a baseline for analytical testing, the physicochemical properties and degradation profiles are summarized below.

Table 1: Comparative Stability & Properties (TFA vs. HCl Salt)

| Parameter | L-Trp-Gly-OH TFA Salt | L-Trp-Gly-OH HCl Salt | Causality / Impact |

| Counterion Mass | ~114 Da | ~36.5 Da | HCl yields a higher active peptide mass fraction. |

| Hygroscopicity | High | Low to Moderate | HCl forms tighter crystal lattices, resisting moisture. |

| Cellular Toxicity | High (Artifactual) | Low | TFA suppresses cell proliferation in in vitro assays [4]. |

| Aqueous Solubility | Moderate | High | Cl⁻ enhances hydration shells better than bulky CF3COO⁻ [2]. |

Table 2: Major Oxidative Degradation Products of Tryptophan [5]

| Degradation Product | Abbreviation | Structural Alteration | Analytical Detection |

| N-formylkynurenine | NFK | Pyrrole ring cleaved, formyl group retained | UV (320 nm), LC-MS |

| Kynurenine | Kyn | Deformylation of NFK | UV (360 nm), LC-MS |

| Oxindolylalanine | Oia | Hydroxylation at C2 of the indole ring | Fluorescence, LC-MS |

| Dioxindolylalanine | DiOia | Double hydroxylation | LC-MS |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in checkpoint to verify the success of the procedure.

Protocol A: TFA to HCl Salt Exchange Workflow

Rationale: Residual TFA from synthesis must be removed to prevent assay artifacts. The exchange relies on the mass action principle, overwhelming the TFA ions with a volatile HCl solution [3].

Figure 2: Self-validating workflow for TFA to HCl salt exchange and purity verification.

Step-by-Step Methodology:

-

Dissolution: Dissolve the synthesized L-Trp-Gly-OH TFA salt in a 2–10 mM HCl solution to achieve a concentration of ~2 mg/mL.

-

Causality Note: Concentrations below 2 mM result in incomplete ion exchange, while concentrations exceeding 10 mM risk acid-catalyzed hydrolysis of the peptide bond [3].

-

-

Incubation: Allow the solution to stand at room temperature for 1–2 minutes to ensure complete displacement of the trifluoroacetate ions by chloride ions [2].

-

Flash Freezing: Rapidly freeze the solution in liquid nitrogen. Slow freezing can cause localized concentration spikes (cryoconcentration) that degrade the peptide.

-

Lyophilization: Lyophilize overnight to sublimate the water and volatile TFA.

-

Iteration: Repeat Steps 1–4 two additional times to achieve >99% exchange efficiency.

-

System Validation: Analyze the final lyophilized powder using

F NMR. The complete disappearance of the characteristic fluorine singlet at -75 ppm confirms the successful removal of TFA [4].

Protocol B: Accelerated Oxidative Degradation Assay

Rationale: To determine the shelf-life and specific vulnerabilities of the indole moiety, forced degradation using hydrogen peroxide (

Step-by-Step Methodology:

-

Preparation: Prepare a 1 mM solution of L-Trp-Gly-OH HCl in 50 mM phosphate buffer (pH 7.4) to mimic physiological conditions.

-

Stress Induction: Introduce 10 mM

to the solution and incubate at 37°C in the dark (to prevent compounding photolytic degradation). -

Sampling & Quenching: Withdraw 100 µL aliquots at

and -

Chromatographic Analysis: Inject the quenched samples into an RP-HPLC system equipped with a C18 column. Utilize a photodiode array (PDA) monitoring at 280 nm (intact Trp), 320 nm (NFK), and 360 nm (Kyn).

-

System Validation: Calculate the mass balance. The molar sum of the remaining intact L-Trp-Gly-OH and the quantified degradation products (NFK, Kyn, Oia) must equal the initial starting concentration. A mass balance deficit indicates the formation of undetected secondary polymers or volatile byproducts.

References

-

Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins Source: ACS Publications / Journal of Agricultural and Food Chemistry URL:[5]

-

Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species Source: NIH / PMC URL:[1]

-

A Comparative Guide to TFA and HCl Salts in Peptide Research and Development Source: Benchchem URL:[2]

-

How to dissolve, handle and store synthetic peptides Source: LifeTein URL:[3]

-

Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery Source: RSC Publishing / Faraday Discussions URL:[4]

Sources

- 1. Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. lifetein.com [lifetein.com]

- 4. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]

- 5. lib3.dss.go.th [lib3.dss.go.th]

An In-Depth Technical Guide to the pKa Values of Tryptophyl-glycine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the ionization state of a molecule at a given pH. For active pharmaceutical ingredients (APIs), pKa values profoundly influence solubility, permeability, and ultimately, bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the pKa values of the dipeptide Tryptophyl-glycine hydrochloride. We delve into the fundamental principles underpinning pKa, detail robust experimental methodologies for its determination, and explore the utility of computational approaches for its prediction. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery, development, and formulation, offering both foundational knowledge and actionable protocols.

Introduction: The Significance of pKa in Pharmaceutical Sciences

The ionization state of a drug molecule is a pivotal determinant of its behavior in a biological system.[1] The pKa value quantifies the strength of an acid, indicating the pH at which the protonated and deprotonated forms of an ionizable group are present in equal concentrations.[2] For a dipeptide such as Tryptophyl-glycine hydrochloride, there are two primary ionizable groups: the N-terminal α-amino group and the C-terminal α-carboxyl group. The indole side chain of tryptophan does not have an ionizable proton in the typical physiological pH range.

Understanding the pKa values of these groups is paramount for several reasons in drug development:

-

Solubility and Dissolution: The ionization state directly impacts a molecule's solubility in aqueous environments, such as the gastrointestinal tract.[2]

-

Permeability: The ability of a drug to cross biological membranes, which are largely lipophilic, is influenced by its charge. Generally, neutral species are more membrane-permeable.

-

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of a drug is intrinsically linked to its pKa values.[2]

-

Formulation Development: Knowledge of pKa is essential for selecting appropriate salt forms, buffers, and excipients to ensure drug stability and optimal delivery.

Tryptophyl-glycine, a dipeptide composed of tryptophan and glycine, serves as a model compound to illustrate the principles of pKa determination in small biomolecules. Its hydrochloride salt form introduces an additional consideration for its initial ionization state.

Ionizable Groups of Tryptophyl-glycine

Tryptophyl-glycine possesses two key ionizable functional groups:

-

N-terminal α-amino group (-NH3+): This group acts as a weak acid, donating a proton at higher pH values.

-

C-terminal α-carboxyl group (-COOH): This group acts as a weak acid, donating a proton at lower pH values.

The formation of the peptide bond between the carboxyl group of tryptophan and the amino group of glycine neutralizes their individual ionizable properties within the peptide backbone. Consequently, only the terminal groups contribute to the acid-base behavior of the dipeptide in the physiological pH range.

Estimated pKa Values of Tryptophyl-glycine

The pKa of the α-carboxyl group in a free amino acid is typically around 2.3, while the α-amino group has a pKa of approximately 9.3.[3] However, upon forming a peptide bond, these values are altered. The pKa of the C-terminal carboxyl group in a peptide generally increases to about 3.3, while the pKa of the N-terminal amino group decreases to a range of 7.7 to 8.14.[4][5]

Based on these principles, the estimated pKa values for Tryptophyl-glycine are presented in Table 1.

| Ionizable Group | Estimated pKa |

| C-terminal α-carboxyl group | ~3.3 |

| N-terminal α-amino group | ~7.9 |

Table 1. Estimated pKa values for the ionizable groups of Tryptophyl-glycine.

The following diagram illustrates the ionization states of Tryptophyl-glycine at different pH ranges.

Caption: Ionization states of Tryptophyl-glycine across different pH ranges.

Experimental Determination of pKa Values

The gold standard for obtaining accurate pKa values is through experimental determination. Potentiometric titration and UV-Vis spectrophotometry are two widely employed and robust methods.[6]

Potentiometric Titration

Potentiometric titration involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is incrementally added.[7] The pKa value corresponds to the pH at the half-equivalence point on the resulting titration curve.

Materials:

-

Tryptophyl-glycine hydrochloride

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Deionized water (carbonate-free)

-

Calibrated pH meter and electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a known amount of Tryptophyl-glycine hydrochloride and dissolve it in a known volume of deionized water to create a solution of approximately 1-10 mM.

-

Initial pH Adjustment: If necessary, adjust the initial pH of the solution to below the first expected pKa (e.g., pH 2) using the standardized HCl.

-

Titration with Base: Begin the titration by adding small, precise increments of the standardized NaOH solution from the burette.

-

pH Measurement: After each addition of NaOH, allow the solution to stabilize and record the corresponding pH value.

-

Data Collection: Continue the titration until the pH has passed the second expected pKa value (e.g., pH 11-12).

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa values are determined from the midpoints of the buffer regions (the flattest portions of the curve).

The following diagram illustrates the workflow for pKa determination by potentiometric titration.

Caption: Workflow for pKa determination via potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly suitable for compounds containing a chromophore, such as the indole ring in tryptophan, whose UV-Vis absorbance spectrum changes with protonation state.[6] By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve can be generated, from which the pKa can be determined.

Materials:

-

Tryptophyl-glycine hydrochloride

-

A series of buffer solutions with known pH values spanning the expected pKa range.

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Calibrated pH meter

Procedure:

-

Prepare Sample Solutions: Prepare a stock solution of Tryptophyl-glycine hydrochloride. For each buffer solution, create a sample by diluting the stock solution to a constant final concentration.

-

Measure Absorbance: For each sample, measure the UV-Vis absorbance spectrum. Identify a wavelength where the absorbance changes significantly between the protonated and deprotonated forms.

-

Data Collection: Record the absorbance at the chosen wavelength for each sample at its corresponding pH.

-

Data Analysis: Plot the absorbance values against the pH of the buffer solutions. The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Computational Prediction of pKa Values

In silico methods offer a rapid and cost-effective means of estimating pKa values, particularly in the early stages of drug discovery.[8] These methods range from empirical approaches to more rigorous quantum mechanical (QM) calculations.

Quantum Mechanics/Machine Learning (QM/ML) Approaches

Recent advancements have seen the integration of quantum mechanical calculations with machine learning algorithms to achieve high accuracy in pKa prediction.[9] These methods typically involve calculating electronic properties of the molecule using QM and then using these properties as descriptors in a machine learning model trained on a large dataset of experimentally determined pKa values.[8]

Software and Web-Based Tools

Several software packages and online tools are available for predicting peptide pKa values. These tools often employ empirical models based on the pKa values of individual amino acids and correction factors for the peptide backbone and neighboring residues. Examples include:

-

pIPredict: A tool for predicting the isoelectric point and pKa values of amino acid residues in peptides.[1]

-

PypKa: A Poisson-Boltzmann-based pKa predictor for proteins and peptides that uses 3D structures as input.[10]

-

IPC 2.0: A deep learning-based tool for the prediction of isoelectric point and pKa dissociation constants.[11]

The following diagram outlines a general workflow for computational pKa prediction.

Caption: A generalized workflow for the computational prediction of pKa values.

Conclusion

The pKa values of Tryptophyl-glycine hydrochloride are fundamental to understanding its physicochemical behavior and its potential as a pharmaceutical agent. This in-depth technical guide has provided a comprehensive framework for both the theoretical estimation and practical determination of these crucial parameters. While direct experimental data for this specific dipeptide remains to be published, the principles and methodologies outlined herein offer a robust approach for its characterization. For drug development professionals, a thorough understanding and accurate determination of pKa are not merely academic exercises but essential components of a rational and efficient drug design and formulation strategy. The integration of experimental and computational methods will continue to be a powerful paradigm in advancing our ability to predict and modulate the properties of new chemical entities.

References

-

Comparison of predicted pKa values for some amino-acids, dipeptides and tripeptides, using COSMO-RS, ChemAxon and ACD/Labs methods. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

-

pIPredict: a computer tool for predicting isoelectric points of peptides and proteins. (2015, January 15). National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

-

Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides. (2016, March 16). Royal Society of Chemistry. Retrieved March 4, 2026, from [Link]

-

Predicting pKa using a combination of quantum mechanical and machine learning methods. (n.d.). Optibrium. Retrieved March 4, 2026, from [Link]

-

The pKa of the C and N terminal residues in a peptide. (2021, May 7). Chegg.com. Retrieved March 4, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved March 4, 2026, from [Link]

-

Influence of Peptide Dipoles and Hydrogen Bonds on Reactive Cysteine pKa Values in Fission Yeast DJ-1. (n.d.). National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

-

Precision in Proteins: Predicting pKa with PypKa, a Poisson–Boltzmann-based Tool. (n.d.). EGI. Retrieved March 4, 2026, from [Link]

-

QupKake: Integrating Machine Learning and Quantum Chemistry for micro-pKa Predictions. (n.d.). ChemRxiv. Retrieved March 4, 2026, from [Link]

-

[FREE] What is the pKa for the N-terminal amino group of the peptide K-T-I-D? A. 8.14 B. 11.96 C. 12.32 D. (2023, March 7). Brainly.com. Retrieved March 4, 2026, from [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved March 4, 2026, from [Link]

-

Streamline pKa Value Determination Using Automated UV/Vis-Titration. (n.d.). Mettler Toledo. Retrieved March 4, 2026, from [Link]

-

pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. (2025, November 25). National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

-

IPC 2.0 - Isoelectric point and pKa prediction for proteins and peptides using deep learning. (n.d.). IPC - Isoelectric Point Calculator. Retrieved March 4, 2026, from [Link]

Sources

- 1. Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination and modeling of peptide pKa by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. The Effects of pKa Tuning on the Thermodynamics and Kinetics of Folding: Design of a Solvent-Shielded Carboxylate Pair at the a-Position of a Coiled-Coil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. analiza.com [analiza.com]

- 11. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [sonar.ch]

Beyond the Sequence: A Technical Dissection of Tryptophan-Glycine and Glycine-Tryptophan Positional Isomers

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide science and therapeutic development, the primary amino acid sequence is the foundational blueprint that dictates structure, function, and ultimately, biological activity. However, the profound impact of sequence order is most acutely observed in the simplest of systems: dipeptides. Two peptides can share the exact same amino acid composition, molecular weight, and formula, yet exhibit vastly different physicochemical and biological profiles. These molecules, known as constitutional or positional isomers, serve as a powerful model for understanding the exquisite specificity of molecular interactions.

This technical guide provides an in-depth exploration of the differences between two such isomers: Tryptophan-Glycine (Trp-Gly) and Glycine-Tryptophan (Gly-Trp). We will dissect how the simple transposition of a bulky, aromatic Tryptophan residue and a minimalist Glycine residue fundamentally alters the peptide's character. For researchers in drug discovery and peptide chemistry, a comprehensive grasp of these distinctions is not merely academic; it is critical for rational drug design, analytical characterization, and predicting biological fate. We will move beyond a simple list of properties to explain the underlying causality, providing field-proven analytical protocols to empower researchers to confidently differentiate and characterize these and other similar peptide isomers.

Part 1: Fundamental Physicochemical Divergence

The sequence of amino acids dictates the precise arrangement of atoms in space, which in turn governs the molecule's intrinsic properties. The difference between Trp-Gly and Gly-Trp is a textbook case of how N-terminal versus C-terminal placement of a functional side chain creates two unique chemical entities.

Structural and Electronic Disparity

The core difference lies in the placement of the Tryptophan's bulky indole side chain relative to the peptide backbone and termini.

-

In Trp-Gly , the indole side chain is adjacent to the N-terminal amine group. This proximity can lead to steric hindrance and specific intramolecular interactions that influence backbone conformation.

-

In Gly-Trp , the indole side chain is adjacent to the C-terminal carboxyl group. Here, the side chain is arguably more exposed and its interactions with the local environment are governed by different neighboring groups.

Comparative Physicochemical Properties

These structural differences manifest as measurable variations in key physicochemical parameters. While both peptides have the same molecular formula (C₁₃H₁₅N₃O₃) and molecular weight (261.28 g/mol ), their behavior in solution differs significantly.

| Property | Trp-Gly | Gly-Trp | Rationale for Difference |

| Molecular Formula | C₁₃H₁₅N₃O₃ | C₁₃H₁₅N₃O₃ | Identical amino acid composition. |

| Molecular Weight | 261.28 g/mol | 261.28 g/mol | Identical amino acid composition. |

| Calculated pI | ~5.68 | ~5.83 | The pKa of the terminal amino and carboxyl groups are influenced by the electronic environment of the adjacent residue. The electron-withdrawing indole group in Trp-Gly slightly lowers the pKa of the N-terminus and raises the pKa of the C-terminus relative to Gly-Trp, resulting in a lower pI.[1][2] |

| Hydrophobicity (RP-HPLC) | Less Retained | More Retained | In Gly-Trp, the large, nonpolar indole side chain is more solvent-exposed, leading to stronger interaction with the C18 stationary phase and a longer retention time. Tryptophan is one of the most hydrophobic amino acids.[3][4] |

| Fluorescence Quantum Yield | Higher | Lower | The Tryptophan fluorescence is quenched by the peptide bond via an electron transfer mechanism.[5] In Gly-Trp, the closer proximity of the C-terminal carboxyl group to the indole ring provides an additional, efficient quenching pathway, resulting in a lower quantum yield compared to Trp-Gly.[6][7] |

Part 2: Functional and Biological Consequences

The subtle shifts in structure and chemistry translate directly into significant differences in how these peptides interact with biological systems.

Molecular Interactions and Biological Activity

The orientation of the Tryptophan side chain is a critical determinant of biological recognition. Tryptophan is often involved in crucial π-π stacking, cation-π, and hydrogen bonding interactions within protein binding pockets or at membrane interfaces.[8][9][10]

-

Receptor/Enzyme Binding: In Gly-Trp, the more exposed indole ring may serve as a primary anchoring point into a hydrophobic pocket of a receptor or enzyme active site. Conversely, in Trp-Gly, the N-terminal amine's positive charge is positioned closer to the indole ring, which could favor interactions with negatively charged domains or alter the geometry of binding. For instance, dipeptides like Ala-Trp and Gly-Trp have shown inhibitory activity against dipeptidyl peptidase-IV (DPP-IV).[8] The specific orientation and accessibility of the Trp residue would directly impact the binding affinity and inhibitory constant (Ki).

-

Membrane Interaction: Tryptophan residues are known to act as interfacial anchors in membrane proteins. The ability of Gly-Trp to partition into the lipid bilayer interface may be greater than that of Trp-Gly, where the N-terminal charge could favor interaction with the polar headgroups, altering the peptide's orientation and potential for membrane translocation.[11]

-

Bioavailability and Stability: The N-terminal residue can influence a peptide's susceptibility to degradation by aminopeptidases. Gly-Trp, having an N-terminal Glycine, may exhibit different stability in biological fluids compared to Trp-Gly. These differences are paramount in drug development, affecting the pharmacokinetic profile of a potential peptide therapeutic.

Part 3: A Guide to Analytical Differentiation

Confidently distinguishing between Trp-Gly and Gly-Trp requires a multi-pronged analytical approach. While they are indistinguishable by a single-stage mass measurement, their different properties provide clear avenues for separation and identification.

Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This technique separates molecules based on hydrophobicity and is the primary method for separating these isomers.[12]

Expertise & Experience: The choice of a C18 column is standard for peptide separation due to its hydrophobic alkyl chains that interact with nonpolar side chains like Tryptophan's indole ring. The mobile phase contains an organic modifier (acetonitrile) to elute the peptides and an ion-pairing agent (TFA). 0.1% TFA serves a dual purpose: it acidifies the mobile phase (pH ~2), ensuring the carboxyl groups are protonated and the amine groups are positively charged, which sharpens peaks. It also acts as an ion-pairing agent, forming a neutral complex with the positively charged peptides, enhancing their retention and improving peak shape.

Methodology:

-

System Preparation: Equilibrate a C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size) with 95% Mobile Phase A (0.1% TFA in water) and 5% Mobile Phase B (0.1% TFA in acetonitrile).

-

Sample Preparation: Dissolve the peptide mixture in Mobile Phase A to a concentration of 1 mg/mL.

-

Injection: Inject 10-20 µL of the sample onto the column.

-

Elution Gradient: Run a linear gradient from 5% to 45% Mobile Phase B over 30 minutes at a flow rate of 1.0 mL/min.

-

Detection: Monitor the column effluent using a UV detector at 220 nm (for the peptide backbone) and 280 nm (for the Tryptophan side chain).

-

Data Analysis:

-

Expected Outcome: Two distinct peaks will be observed.

-

Peak 1 (Shorter Retention Time): Trp-Gly.

-

Peak 2 (Longer Retention Time): Gly-Trp. The greater exposure of the Trp side chain in Gly-Trp leads to stronger interaction with the stationary phase.[3]

-

Protocol: Tandem Mass Spectrometry (MS/MS)

MS/MS is the gold standard for definitive sequence confirmation. It involves isolating the peptide ion and fragmenting it to produce a characteristic pattern of daughter ions.[13] Even if the isomers co-elute chromatographically, MS/MS can distinguish them.[14][15]

Expertise & Experience: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) preferentially cleaves the peptide bond. This generates two main series of fragment ions: b-ions , which contain the N-terminus, and y-ions , which contain the C-terminus. By calculating the mass-to-charge (m/z) ratio of these fragments, the sequence can be unambiguously determined.

Methodology:

-

Ionization: Introduce the sample into an electrospray ionization (ESI) source coupled to a mass spectrometer.

-

MS1 Scan: Acquire a full scan to identify the precursor ion for both isomers (m/z 262.1 for [M+H]⁺).

-

Isolation: Isolate the precursor ion (m/z 262.1) in the quadrupole or ion trap.

-

Fragmentation (MS2): Subject the isolated precursor ions to CID or HCD.

-

MS2 Scan: Acquire the spectrum of the resulting fragment ions.

-

Data Analysis:

-

Trp-Gly Spectrum: Will show a prominent b₁ ion at m/z 187.1 (corresponding to the Trp residue) and a y₁ ion at m/z 76.0 (corresponding to the Gly residue plus a proton).

-

Gly-Trp Spectrum: Will show a prominent b₁ ion at m/z 58.0 (corresponding to the Gly residue) and a y₁ ion at m/z 205.1 (corresponding to the Trp residue plus a proton). The difference in these fragment masses is definitive.

-

Protocol: Fluorescence Spectroscopy

This technique provides an orthogonal confirmation based on the unique electronic environment of the Tryptophan indole ring in each isomer.[16]

Expertise & Experience: The fluorescence of Tryptophan is highly sensitive to its local environment.[5] Proximity to quenching groups, such as the peptide carbonyl group or terminal carboxylates, reduces fluorescence intensity (quantum yield). By comparing the relative fluorescence intensity of equimolar solutions, the isomers can be differentiated.

Methodology:

-

Sample Preparation: Prepare equimolar solutions (e.g., 10 µM) of each purified isomer (or the mixture) and a Tryptophan standard in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

Instrument Setup: Use a fluorometer with an excitation wavelength (λex) set to 295 nm.

-

Rationale: Exciting at 295 nm selectively excites Tryptophan, avoiding any potential contribution from Tyrosine or Phenylalanine if they were present.

-

-

Emission Scan: Record the fluorescence emission spectrum from 310 nm to 450 nm.

-

Data Analysis:

-

Expected Outcome: Both peptides will exhibit a fluorescence emission maximum (λem) around 350-355 nm, characteristic of a solvent-exposed Tryptophan.[17]

-

Intensity Difference: The fluorescence intensity of Trp-Gly will be significantly higher than that of Gly-Trp. This is because the C-terminal carboxylate group in Gly-Trp provides an additional quenching pathway for the excited indole ring, reducing its quantum yield.[5][6]

-

Conclusion

The cases of Tryptophan-Glycine and Glycine-Tryptophan serve as a compelling microcosm of peptide chemistry, demonstrating that a peptide is far more than the sum of its parts. A simple inversion in sequence creates two distinct molecules with unique physicochemical signatures, biological potentials, and analytical behaviors. For the drug development professional, this underscores the absolute necessity of stringent analytical control to ensure sequence fidelity. For the research scientist, it provides a tractable system to probe the fundamental forces—steric, electronic, and hydrophobic—that govern molecular recognition and biological function. By leveraging the complementary power of chromatography, mass spectrometry, and spectroscopy, researchers can move beyond simple composition to a complete and confident understanding of peptide structure and identity.

References

- Vertex AI Search. (2024). Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry.

- Chen, Y., et al. (2002). Intramolecular Quenching of Tryptophan Fluorescence by the Peptide Bond in Cyclic Hexapeptides. Journal of the American Chemical Society.

- PubMed. (2002). Intramolecular quenching of tryptophan fluorescence by the peptide bond in cyclic hexapeptides. PubMed.

- Case Western Reserve University. (n.d.). Intramolecular Quenching of Tryptophan Fluorescence by the Peptide Bond in Cyclic Hexapeptides.

- Osysko, A., & Muíño, P. (2011). Fluorescence quenching of tryptophan and tryptophanyl dipeptides in solution. Journal of Biophysical Chemistry.

- PMC. (n.d.). Identification of Tandem Mass Spectra of Mixtures of Isomeric Peptides.

- ACS Publications. (2014). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education.

- ACS Publications. (2021). Mapping Isomeric Peptides Derived from Biopharmaceuticals Using High-Resolution Ion Mobility Mass Spectrometry. Analytical Chemistry.

- Wiley Online Library. (n.d.). Separation of Isomeric Peptides Using Electrospray Ionization/High-Resolution Ion Mobility Spectrometry.

- PMC. (n.d.). Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry.

- ACS Publications. (n.d.). Tryptophan Fluorescence Quenching by Methionine and Selenomethionine Residues of Calmodulin: Orientation of Peptide and Protein Binding. Biochemistry.

- ResearchGate. (n.d.). Food-derived Trp-rich oligopeptides: Production, bioactivities, and structure-function relationship.

- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.

- PMC. (n.d.). Intrinsic Amino Acid Side-Chain Hydrophilicity/Hydrophobicity Coefficients Determined by Reversed-Phase High-Performance Liquid Chromatography of Model Peptides.

- ACS Publications. (2014). Peptides with the Same Composition, Hydrophobicity, and Hydrophobic Moment Bind to Phospholipid Bilayers with Different Affinities. The Journal of Physical Chemistry B.

- Alfa Chemistry. (n.d.). Hydrophobicity Index Table of Common Amino Acids.

- ACS Publications. (2022). The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach. Journal of the American Chemical Society.

- Creative Proteomics. (n.d.). Isoelectric Point of Amino Acids: Calculation and Applications.

- ResearchGate. (n.d.). Electronic properties of Trp (a) and summary of the interactions of Trp with membrane lipids and glycoconjugates (b).

- Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them).

Sources

- 1. Isoelectric Point of Amino Acids: Calculation and Applications - Creative Proteomics [creative-proteomics.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Intrinsic Amino Acid Side-Chain Hydrophilicity/Hydrophobicity Coefficients Determined by Reversed-Phase High-Performance Liquid Chromatography of Model Peptides: Comparison with Other Hydrophilicity/Hydrophobicity Scales - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. scirp.org [scirp.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Intramolecular quenching of tryptophan fluorescence by the peptide bond in cyclic hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. bachem.com [bachem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Identification of Tandem Mass Spectra of Mixtures of Isomeric Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. case.edu [case.edu]

- 17. pubs.acs.org [pubs.acs.org]

Trp-gly dipeptide isoelectric point calculation

Theoretical and Experimental Determination of the Trp-Gly Dipeptide Isoelectric Point: A Technical Guide

Introduction

The isoelectric point (pI) is a fundamental physicochemical parameter defining the specific pH at which a molecule carries no net electrical charge, existing primarily as a zwitterion[1]. For drug development professionals and analytical chemists, precise pI determination is critical. It predicts peptide solubility profiles, guides the optimization of chromatographic separations, and informs the formulation of stable biotherapeutics[2]. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for calculating and verifying the pI of Tryptophylglycine (Trp-Gly), a model dipeptide.

Mechanistic Principles of Trp-Gly Ionization

Trp-Gly is a dipeptide composed of an N-terminal L-tryptophan (Trp) and a C-terminal glycine (Gly). Unlike complex polypeptides with multiple ionizable side chains, the charge state of Trp-Gly is governed exclusively by its terminal groups[3].

-

The Indole Ring: The bulky indole side chain of tryptophan is highly hydrophobic. Its nitrogen atom is non-ionizable within any physiologically or analytically relevant pH range (pKa > 16), meaning it does not participate in the pI calculation.

-

Peptide Bond Influence: The formation of the amide (peptide) bond significantly alters the electron distribution and local dielectric environment of the terminal groups compared to their free amino acid counterparts. The electron-withdrawing nature of the peptide bond lowers the pKa of the C-terminal carboxyl group. Conversely, the increased distance from the positively charged

-amino group (compared to a free amino acid) slightly lowers the N-terminal pKa.

Table 1: Ionizable Groups and pKa Values for Trp-Gly Dipeptide

| Ionizable Group | Location | Free Amino Acid pKa | Dipeptide pKa Shift | Trp-Gly pKa |

| Glycine (C-terminus) | 2.34 | +0.81 | ~3.15 | |

| Tryptophan (N-terminus) | 9.39 | -1.55 | 7.84 | |

| Indole NH | Tryptophan (Side chain) | >16.0 | N/A | Non-ionizable |

(Note: The N-terminal pKa of 7.84 for Trp-Gly is a verified experimental value at 23 °C[4].)

Protonation states of the Trp-Gly dipeptide across the pH gradient.

Theoretical pI Calculation Framework

The theoretical calculation of a dipeptide's pI relies on the Henderson-Hasselbalch equation. Because Trp-Gly only has two ionizable groups, the pI lies exactly halfway between the pKa values of the groups that flank the neutral zwitterionic state[1][3].

For Trp-Gly, the relevant equilibrium constants are:

-

(Gly C-terminus)

-

(Trp N-terminus)

The formula for the isoelectric point is:

At pH 5.50, the macroscopic net charge of the Trp-Gly population is zero. Because the difference between the pKa values (

Experimental Determination: Potentiometric Titration Protocol

While Isoelectric Focusing (IEF) and Capillary Isoelectric Focusing (cIEF) are standard for large proteins, they are often unsuitable for small dipeptides like Trp-Gly. Small peptides have high diffusion coefficients and lack the multiple charge states required to focus sharply in a pH gradient, leading to broad, unresolvable bands[5].

Instead, potentiometric pH titration is the gold standard for small molecules. It directly measures the thermodynamic ionization constants, providing high precision and the ability to map the mean molecular charge at any pH[2].

Potentiometric titration workflow for determining dipeptide isoelectric points.

Self-Validating Protocol for Trp-Gly pI Determination

Phase 1: System Calibration

-

Electrode Standardization: Calibrate a high-precision glass pH electrode using standard buffers (pH 4.00, 7.00, and 10.00) at a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Causality: pKa values are highly temperature-dependent; strict thermal control prevents thermodynamic drift during measurement[4].

-

Phase 2: Sample Preparation 2. Analyte Dissolution: Weigh approximately 2-3 mg of high-purity Trp-Gly and dissolve it in 10 mL of 0.1 M HCl[6].

- Causality: Starting at a low pH (pH < 1.5) ensures that both the C-terminal carboxylate and the N-terminal amine are fully protonated. The molecule begins with a uniform +1 net charge, providing a definitive mass-balance baseline for the titration curve[2].

- Atmospheric Control: Place the sample vessel in a thermostated water bath and purge the headspace with inert Nitrogen (

- Causality:

Phase 3: Titration Execution 4. Base Addition: Titrate the solution using standardized 0.1 M NaOH[6]. Use an automated titrator to add the base in micro-aliquots (e.g., 0.01 - 0.05 mL increments). 5. Equilibration Monitoring: Program the titrator to wait for a stable pH reading (drift < 0.001 pH/min) before recording the data point and adding the next aliquot.

Phase 4: Data Processing

6. Derivative Analysis: Plot the titration curve (pH vs. Volume of NaOH). Calculate the first derivative (

Advanced Physicochemical Considerations

When working with tryptophan-containing peptides, researchers must account for the unique photophysical properties of the indole ring. The protonation state of the N-terminal amino group directly impacts the fluorescence decay of the adjacent tryptophan residue. Studies have demonstrated that the deprotonated amino group (anionic state, pH > 8) results in a red-shifted emission spectrum and a longer fluorescence decay time compared to the zwitterionic or cationic forms[4]. Therefore, ensuring the peptide is exactly at its calculated pI is critical not only for optimizing solubility but also for standardizing spectroscopic assays during drug characterization.

References

-

Measuring the isoelectric point of peptides by potentiometric titration - Pion Inc.2

-

pIChemiSt Free Tool for the Calculation of Isoelectric Points of Modified Peptides - Journal of Chemical Information and Modeling - ACS Publications1

-

pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) - IIT Kharagpur6

-

Nonexponential Fluorescence Decay of Tryptophan, Tryptophylglycine, and Glycyltryptophan - SciSpace4

-

Equilibria and Stability in Glycine, Tartrate and Tryptophan Complexes - SCIRP7

-

Ch27 pKa and pI values - University of CalgaryLink

-

Isoelectric Points of Amino Acids (and How To Calculate Them) - Master Organic Chemistry3

-

Isoelectric Point (pI) Determination Service - Creative Proteomics5

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. scispace.com [scispace.com]

- 5. Isoelectric Point (pI) Determination Service - Creative Proteomics [creative-proteomics.com]

- 6. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]

- 7. scirp.org [scirp.org]

The Biological Activity and Structural Dynamics of Tryptophan-Glycine (Trp-Gly) Peptides: A Comprehensive Technical Guide

Executive Summary

Tryptophan (Trp) and Glycine (Gly) represent two biophysical extremes within the amino acid spectrum. Trp possesses a bulky, highly hydrophobic indole ring capable of

The Spectrum of Biological Activities

ACE Inhibition and Antioxidant Defense

Peptides containing the WG motif are potent modulators of cardiovascular and oxidative stress pathways. For instance, the WG-9 peptide (WESLSRLLG), isolated from Struthio camelus egg white, demonstrates1 with an IC50 of 46.7 µg/mL[1]. Mechanistic Causality: The bulky indole ring of Trp occupies the hydrophobic sub-sites of the ACE active site, while the flexibility of adjacent Gly residues prevents steric clashes, allowing deep pocket penetration. Furthermore, the WG-9 peptide acts as a robust radical scavenger (DPPH IC50 = 15 µg/mL), utilizing the indole NH group as a hydrogen donor to quench reactive oxygen species[1].

Modulation of Intestinal Pharmacokinetics

The simple dipeptide L-Tryptophanylglycine (Trp-Gly) plays a critical role in intestinal absorption dynamics. It acts as a 2 in Caco-2 cell models, exhibiting a Ki of 7.19 mM[2]. This competitive binding at the intestinal oligopeptide transporter (PEPT1) highlights the potential of WG peptides to act as metabolic modulators, altering the bioavailability of co-administered peptidomimetic drugs[3].

Antimicrobial and Anticancer Membrane Permeabilization

In extended antimicrobial peptides (AMPs) and anticancer peptides (ACPs), the Trp-Gly motif is essential for membrane disruption. 4 like TRP3 utilize Trp to anchor into the lipid bilayer, while Gly provides the conformational flexibility required to form pores, leading to the leakage of cellular contents[4]. Additionally, ACPs with extended structures rely on Trp and Gly to maintain non-covalent interactions without forming rigid secondary structures, allowing them to selectively target negatively charged malignant cell membranes[5].

Diagram illustrating the dual biophysical contributions of Trp and Gly to peptide bioactivity.

Conformational Dynamics & Spectroscopy

The biological efficacy of WG peptides is dictated by their structural states.6 (IR-UV and UV-UV) of isolated Trp-Gly dipeptides reveals distinct gas-phase conformers[6]. One primary conformer exhibits an unfolded peptide backbone, stabilized by specific NH···NH2 interactions, while others show intramolecular hydrogen bonding between the peptide backbone and the indole NH group[6]. Furthermore, in cyclic peptides, the inclusion of the Trp-Gly sequence is critical for 7, which dramatically enhances receptor binding affinity by orders of magnitude[7].

Late-Stage Functionalization: Enzymatic Bromination

A major frontier in peptide drug development is the structural diversification of native peptides. Flavin-dependent halogenases, specifically RebH and 4V, have been engineered to 8 of Trp residues within WG motifs[8]. The 4V halogenase demonstrates particularly high conversion rates on WG peptides. This biocatalytic approach avoids the cross-reactivity seen in traditional chemical modifications, providing a bioorthogonal handle (aryl bromide) for downstream Suzuki-Miyaura cross-coupling, thereby tuning the biological activity of the peptide[9].

Quantitative Data Summaries

Table 1: Quantitative Bioactivity of Trp-Gly Containing Peptides

| Peptide Sequence | Source / Origin | Biological Target / Activity | Quantitative Value | Ref |

| L-Tryptophanylglycine (Trp-Gly) | Synthetic / Plant Metabolite | Caco-2 Ceronapril Uptake | [2] | |

| WG-9 (WESLSRLLG) | Struthio camelus egg white | ACE Inhibition | [1] | |

| WG-9 (WESLSRLLG) | Struthio camelus egg white | DPPH Radical Scavenging | [1] | |

| TRP3 (VRRFPWWWPFLRR) | Synthetic AMP | Minimum Inhibitory Conc. (E. coli) | MIC = 4 µM | [4] |

Self-Validating Experimental Protocols

Protocol A: In Vitro ACE-Inhibitory Assay of WG Peptides

Objective: To quantify the ACE-inhibitory kinetics of Trp-Gly containing peptides.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 0.5 mM solution of FAPGG (N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine) in 50 mM Tris-HCl buffer (pH 7.5) containing 0.3 M NaCl.

-

Enzyme Activation: Reconstitute ACE (from rabbit lung) to a working concentration of 0.1 U/mL in the Tris-HCl buffer.

-

Reaction Assembly: In a 96-well UV-transparent microplate, combine 10 µL of the WG peptide (at varying concentrations) and 10 µL of ACE solution. Incubate at 37°C for 5 minutes.

-

Initiation & Kinetic Monitoring: Add 80 µL of the FAPGG substrate to each well. Immediately monitor the decrease in absorbance at 340 nm for 30 minutes using a microplate reader at 37°C.

Causality & Rationale: FAPGG is utilized because its hydrolysis by ACE results in a measurable decrease in absorbance at 340 nm. The inclusion of 0.3 M NaCl is critical as chloride ions are essential allosteric activators for the ACE catalytic mechanism. The bulky Trp residue in the WG peptide competitively binds the hydrophobic pockets of ACE, preventing FAPGG hydrolysis.

Self-Validation Architecture:

-

Positive Control: Captopril (a known potent ACE inhibitor) is run in parallel to verify assay sensitivity and dynamic range.

-

Negative Control (100% Activity): Buffer replaces the peptide to establish the maximum uninhibited reaction velocity (

). -

Background Control: Heat-denatured ACE is used with the peptide to account for any intrinsic UV absorbance of the Trp indole ring at 340 nm, preventing false-positive inhibition readings.

Protocol B: Biocatalytic Bromination of Trp-Gly Peptides

Objective: To regioselectively brominate the Trp residue in WG peptides for late-stage functionalization.

Step-by-Step Methodology:

-

Reaction Assembly: In a 1.5 mL microcentrifuge tube, combine 1 mM WG peptide, 10 µM 4V halogenase, 50 mM NaBr, 10 µM FAD, and 2 mM NADH in 100 mM phosphate buffer (pH 7.4).

-

Incubation: Incubate the mixture at 25°C for 24 hours under gentle agitation (200 rpm).

-

Quenching & Extraction: Quench the reaction by adding an equal volume of LC-MS grade acetonitrile containing 0.1% formic acid. Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

-

LC-HRMS Analysis: Inject the supernatant into a Liquid Chromatography-High Resolution Mass Spectrometer. Monitor for the mass shift of +78.9 Da (bromine addition).

Causality & Rationale: The 4V halogenase is selected over traditional chemical reagents (like N-Bromosuccinimide) to prevent off-target oxidation of other residues. The enzyme requires FAD and NADH to reduce molecular oxygen and oxidize the bromide ion (from NaBr) into a reactive brominating species. The Gly residue adjacent to Trp provides the necessary spatial freedom for the peptide to enter the halogenase active site without steric hindrance.

Self-Validation Architecture:

-

Orthogonal Validation: The mass spectrometry data must exhibit a characteristic 1:1 isotopic doublet separated by 2 Da (representing

Br and -

System Suitability Control: A standard GW dipeptide is run as a positive benchmark to ensure enzyme viability.

-

Negative Control: A reaction omitting NADH is performed. Since the flavin catalytic cycle is strictly NADH-dependent, no bromination should occur, ruling out auto-oxidation or background halogenation.

Self-validating workflow for the enzymatic bromination of Trp-Gly peptides.

References[3] L-Tryptophanylglycine | C13H15N3O3 | CID 97054 - PubChem - NIH. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFC7lMmTrS183jHPlTZbpGJPVRxrfq4nczQ8WrEVjqdGqibFTbVk5WgrxKoPV0kGYeQtqBMfqXyovhA7LuONQHuVugqeR7Nyfbp9dyt21N1jJpswdevaOrY_lnw0jI28fgjfjrzFVOo21qaLJ5ijtP3zjn0XXRAcW3qg==[1] Biochemical characterization of a novel antioxidant and angiotensin I-converting enzyme inhibitory peptide from Struthio camelus egg white protein hydrolysis - PMC. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgbBXLN9LBqNNJ3lpex0l2KDNr5z244m0K-UxwkT5dSmeqNMjpPhaKIlf72ueGH_n4yRuVMXcK4RXPLFvWqK1JmMpAYlNIk7zvModNGh2IG3HLBH2Dw-UDDJITob8TrwJAnz1tELlN4Q_1qwI=[2] L-Tryptophanylglycine | Dipeptide - MedchemExpress.com. Source: medchemexpress.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiLHR7ARpLOM75UpMnlx92hR9mzFI14sRkATgm9firi5PiFPIGOdvgEUPP9bTlO9V8KIKvvFuqxEmhVnfF2hIsnV_KHyOcPjPBb13U4eI0YScjOsYsUnJetsEkGnsLWS3F9KjX2lXKnNm2LsnrO4vSauTXJP0xHNtNs-ylTX1mRxM=[7] Activity and conformation of a cyclic heptapeptide possessing the message sequence His-Phe-Arg-Trp of alpha-melanotropin - PubMed. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1l4j47CM0sgr8A3hsO80q37AFSBC_O7URkX1x4y1TspQZqMhftyC1Vde9yOiJ92IpTuFFIo9U-jTBoB3wiUTCKeSUHrURyVOiBR69rqJRB5ndwwZxIpsWjusso-jdASVTqDw0[8] Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling | bioRxiv. Source: biorxiv.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4-aRdPAhD1CUDU-qUT4ALdl8Z0RReiH8qrhh92L4jF2uIkuj-05EN9eVzoLVOMHThdalETnvaOFzNjkZ7d9_SL3ghAFKrn3VYMFEY2AR1dQLKYzNH0ABnvAlAYhEaOyUxxBA2Uw3je2X6SSTEMThn8snkufwNZaGd9z7QdNzHTvA=[6] Conformers of the peptides glycine-tryptophan, tryptophan-glycine and tryptophan-glycine-glycine as revealed by double resonance laser spectroscopy - Physical Chemistry Chemical Physics. Source: rsc.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb1cZEMsuBHVeYypAkcBUA_fS7fO3Ze6eqCqQHii0gDO-L80S9UW9Xn9by0OGF1Un0KxrBfQsSIDEqUcYRjXcUINcV_shCRpqRab9AbMiSBCRke0eLvajHtwLx_7YNKxvlSjagQ7IzTpNkkJa-BrFLhUKgwubeABi8PQ==[4] Tryptophan-rich antimicrobial peptides: Comparative properties and membrane interactions - ResearchGate. Source: researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjwi1Ve-q-nz6QeiIBysLtks9O87GCfVm9c9qZ08N2t3oEFH-zlTAX6lp4TSBGpZRzjXzMrFbceJmIBGR419QLcaNfDzzAMF4gNQT6_fELbbyhn9R_oAZ5ECVzR60FTN7MpdX9vKclIhq_fby3sbhbk2YZmP6czYHWrawxJOrja2i_QJOT0TVJW-tdWWNGiw4Mb1OPSVlp4VCu_0GU4p31hS60iZ95E1gIdoKQQKWi0hihZIH--GqL6ccYYqGHv4k-FZ_wzg==[9] RebH and 4V catalyze bromination of Trp-containing peptides - ResearchGate. Source: researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWBQR6D7WMJlrnjG_OuP1f_f9XlWoYOR9tgOrCvz0NWuBt-KNLs_tWyAPLi4Jd6Kcqa9INpTFz6uu89XY9LSAmPR4fZPyi1ElQrFjVMooJjkKQZbnjEfylN_WOYm-m97y6dUC1z3iRf9ifJz7is5sia-QtmUu_1rIxtXY3kZr-vtPXxPdEZwBxQ76VgIEt0l80U1Da8X-HYIED6VoiDlPUI_fj0U38s7Pp2__PjVzYfF7oXrfNI08C0qOERGo=[5] Bioactive peptides for anticancer therapies - Biomaterials Translational. Source: biomat-trans.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKYmWipCBvE0zWnIp05OnzpS9pzIHUwSKC-t57najUXULZNbwwpU6GTMC3qT2UTj5xsjnADRvXUAaqSIch5Oud8DJQooXxR0pk2QCVJnQ9TschhwTNCF3ud96_LnQER6hcHq6amImHbYTU47RVlOFWs4Krlw7Njpep5kZN294ShohiAdfnmwjuqdTc

Sources

- 1. Biochemical characterization of a novel antioxidant and angiotensin I-converting enzyme inhibitory peptide from Struthio camelus egg white protein hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-Tryptophanylglycine | C13H15N3O3 | CID 97054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bioactive peptides for anticancer therapies [biomat-trans.com]

- 6. Conformers of the peptides glycine-tryptophan, tryptophan-glycine and tryptophan-glycine-glycine as revealed by double resonance laser spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Activity and conformation of a cyclic heptapeptide possessing the message sequence His-Phe-Arg-Trp of alpha-melanotropin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Navigating the Final Hurdle: A Detailed Guide to Cleavage Cocktails for Trp-Gly Peptide Synthesis

Introduction: The Unique Challenge of Tryptophan-Containing Peptides

In the realm of solid-phase peptide synthesis (SPPS), the successful cleavage and deprotection of the final peptide from its solid support is a critical determinant of overall success. This final step, while seemingly straightforward, is fraught with potential pitfalls, particularly when the peptide sequence contains sensitive amino acid residues. Among these, tryptophan (Trp) presents a formidable challenge due to the high nucleophilicity of its indole side chain.[1][2] The Trp-Gly motif, a common dipeptide sequence, encapsulates this challenge, requiring a meticulously designed cleavage strategy to ensure high yield and purity of the target peptide.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the selection and application of cleavage cocktails specifically tailored for peptides containing the Trp-Gly sequence. We will delve into the mechanistic underpinnings of tryptophan side reactions during cleavage, provide a comparative analysis of various cleavage cocktails, and offer detailed, field-proven protocols to navigate this crucial step in peptide synthesis.

The Achilles' Heel of Tryptophan: Understanding Side Reactions During Cleavage

The primary challenge in cleaving Trp-containing peptides stems from the harsh acidic conditions required to remove the peptide from the resin and cleave the side-chain protecting groups.[3] Trifluoroacetic acid (TFA) is the most common reagent used for this purpose in Fmoc-based SPPS.[4] During this process, various reactive electrophilic species, particularly carbocations, are generated from the cleavage of protecting groups like tert-butyl (tBu) and trityl (Trt), and from the resin linker itself.[1][5]

The electron-rich indole ring of tryptophan is highly susceptible to attack by these carbocations, leading to undesirable modifications such as alkylation.[1][6] Furthermore, the indole ring is also prone to oxidation, which can occur during the cleavage process or subsequent work-up, leading to the formation of various oxidized species like oxindolylalanine (Oia), N-formylkynurenine (NFK), and kynurenine (Kyn).[7][8][9] These side reactions not only reduce the yield of the desired peptide but also introduce impurities that can be difficult to separate during purification.

To mitigate these unwanted side reactions, "cleavage cocktails" are employed. These are mixtures of TFA with one or more "scavengers," which are nucleophilic agents designed to trap the reactive carbocations before they can modify the sensitive tryptophan residue.[1][5]

The Scavenger's Role: A Mechanistic Overview

The fundamental principle behind the use of scavengers is competitive inhibition. By being present in a significant excess, these nucleophilic molecules effectively "scavenge" the harmful electrophiles generated during acidolysis.

Caption: The protective mechanism of scavengers during TFA cleavage.

Comparative Analysis of Cleavage Cocktails for Trp-Gly Peptides

The choice of the optimal cleavage cocktail is highly dependent on the specific peptide sequence, the protecting groups used, and the resin. For Trp-Gly containing peptides, the following cocktails are commonly employed, each with its own set of advantages and disadvantages.

| Cleavage Cocktail (v/v/v) | Key Scavengers | Rationale and Key Considerations |

| Reagent R: TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) | TIS, Water | TIS is a potent scavenger of carbocations, particularly trityl cations.[10] Water acts as a scavenger for tert-butyl cations.[1][10] This is a good general-purpose, low-odor cocktail for many Trp-containing peptides, especially when Fmoc-Trp(Boc)-OH is used.[1] |

| Reagent K: TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | Phenol, Water, Thioanisole, EDT | A more robust and "classical" cocktail for peptides with multiple sensitive residues. Phenol and Thioanisole are effective carbocation scavengers.[10] EDT is a strong reducing agent that helps prevent oxidation and is particularly useful for peptides containing cysteine.[11] However, it has a strong, unpleasant odor.[12] |

| TFA / TIS / Water / EDT (94:1:2.5:2.5) | TIS, Water, EDT | A variation that combines the benefits of TIS with the reducing power of EDT. This is a good choice for peptides susceptible to both alkylation and oxidation.[1] |

| TFA / Thioanisole / Water (95:2.5:2.5) | Thioanisole, Water | Thioanisole can help accelerate the removal of some protecting groups, like Pmc from arginine, but should be used with caution as its cation adducts can potentially alkylate the indole nitrogen of tryptophan.[1] |

Note: The use of Fmoc-Trp(Boc)-OH is strongly recommended for the synthesis of tryptophan-containing peptides. The Boc group on the indole nitrogen provides significant protection against both oxidation and alkylation during synthesis and cleavage, leading to higher purity and yield.[2]

Experimental Protocols

The following protocols are provided as a general guide. It is always recommended to perform a small-scale test cleavage to optimize conditions for a specific peptide.

Protocol 1: Standard Cleavage with Reagent R (TFA/TIS/Water)

This protocol is suitable for most Trp-Gly containing peptides, especially when Fmoc-Trp(Boc)-OH has been used in the synthesis.

Materials:

-

Peptidyl-resin (dried under vacuum)

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIS)

-

Deionized water

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the dry peptidyl-resin (e.g., 100 mg) in a suitable reaction vessel with DCM for 30 minutes.

-

DCM Removal: Drain the DCM from the resin.

-

Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail: TFA/TIS/Water (95:2.5:2.5, v/v/v). For 100 mg of resin, prepare 2 mL of the cocktail. Caution: Always prepare the cocktail fresh. TFA is highly corrosive and should be handled with appropriate personal protective equipment.

-

Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

-

Peptide Filtration: Filter the cleavage mixture into a clean collection tube.

-